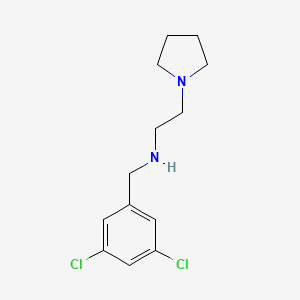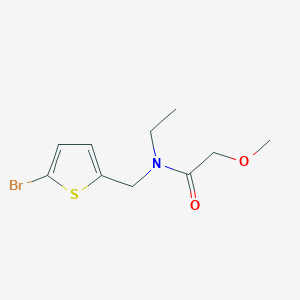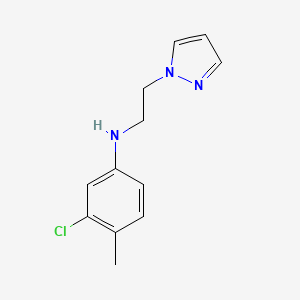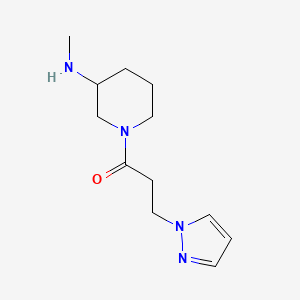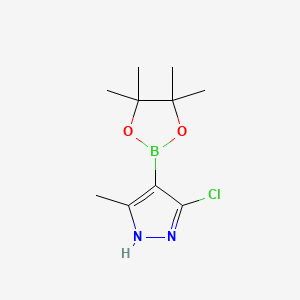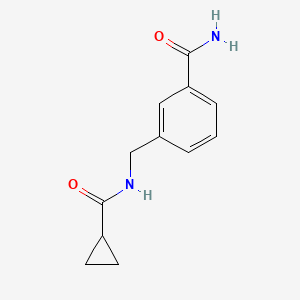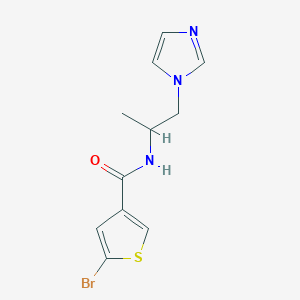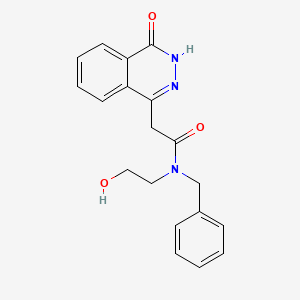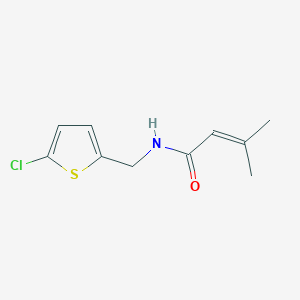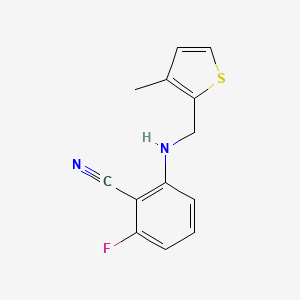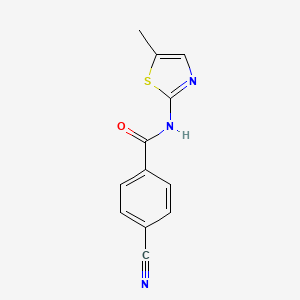![molecular formula C20H14ClN B14911502 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)
8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is a polycyclic aromatic compound with a complex structure that includes fused isoquinoline and phenanthridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride typically involves a 1,3-dipolar cycloaddition reaction. For instance, a reaction between 2-(tert-butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride and NiII norcorrole in the presence of a base can produce chiral derivatives of the polycyclic system . The reaction conditions often require a base to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride can undergo various chemical reactions, including:
Cycloaddition Reactions: As mentioned, it can participate in 1,3-dipolar cycloaddition reactions to form complex polycyclic structures.
Dehydrogenation Reactions: The cycloaddition products can be further dehydrogenated to produce dibenzoullazine ortho-fused antiaromatic porphyrinoids.
Common Reagents and Conditions:
Bases: Used in cycloaddition reactions to facilitate the formation of the desired products.
Oxidizing Agents: Such as DDQ, used in dehydrogenation reactions to achieve the final product.
Major Products:
Chiral Derivatives: Formed from cycloaddition reactions.
Antiaromatic Porphyrinoids: Resulting from dehydrogenation of the cycloaddition products.
Wissenschaftliche Forschungsanwendungen
8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride involves its ability to participate in cycloaddition and dehydrogenation reactions. These reactions allow it to form complex polycyclic structures that can interact with various molecular targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Isoquinolino[4,3,2-de]phenanthridine: A related compound that also undergoes 1,3-dipolar cycloadditions.
Polycyclic Aromatic Azomethine Ylides: These compounds share similar reactivity and can form extended polycyclic structures.
Uniqueness: 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is unique due to its specific structure, which allows it to form chiral derivatives and antiaromatic porphyrinoids through cycloaddition and dehydrogenation reactions . This makes it a valuable compound for research in various scientific fields.
Eigenschaften
Molekularformel |
C20H14ClN |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14,16,18-decaene;chloride |
InChI |
InChI=1S/C20H14N.ClH/c1-3-8-16-14(6-1)12-21-13-15-7-2-4-9-17(15)19-11-5-10-18(16)20(19)21;/h1-12H,13H2;1H/q+1;/p-1 |
InChI-Schlüssel |
LCTVXALGAPVRJQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2=CC=CC=C2C3=CC=CC4=C3[N+]1=CC5=CC=CC=C45.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


